Ethoxyquin Dimer
Overview
Description
Ethoxyquin Dimer, also known as 6,6’-diethoxy-2,2,2’,2’,4,4’-hexamethyl-1’H,2H,2’H-1,8’-biquinoline, is an oxidation product of Ethoxyquin. Ethoxyquin is a synthetic antioxidant widely used in animal feeds to prevent the oxidation of fats and proteins during storage. The dimer form is one of the major oxidation products of Ethoxyquin and has been studied for its potential health hazards and applications .
Mechanism of Action
Target of Action
Ethoxyquin Dimer, a metabolite of Ethoxyquin , primarily targets polyunsaturated fatty acids in animal feed . It acts as an antioxidant, preventing the oxidation of these fatty acids .
Mode of Action
The primary mode of action of this compound is through its antioxidative properties . It interacts with polyunsaturated fatty acids, preventing their oxidation and preserving their nutritional value . This antioxidative action helps to maintain the quality of animal feed during storage .
Biochemical Pathways
It is known that the compound plays a role in the oxidative stress response . It has been associated with the activation of the NRF2-mediated oxidative stress response and glutathione-mediated detoxification processes .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Ethoxyquin, from which this compound is derived, is rapidly absorbed after oral administration . It undergoes oxidation in feed materials and in animals, leading to the formation of several compounds, including this compound . The residues of Ethoxyquin and its major oxidation products, including this compound, can be found in animal tissues .
Result of Action
The primary result of this compound’s action is the prevention of oxidation in animal feed, preserving the nutritional value of the feed . The residues of ethoxyquin and its oxidation products, including this compound, in animal tissues may pose potential health hazards to consumers .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the use of Ethoxyquin in animal feed can lead to the formation and accumulation of this compound in animal tissues . The safety of Ethoxyquin as a feed additive has been a subject of concern due to potential food safety issues .
Biochemical Analysis
Biochemical Properties
Ethoxyquin Dimer interacts with various biomolecules in the body. It is involved in biochemical reactions that can lead to its residue in animal tissues
Cellular Effects
It is known that the application of Ethoxyquin in animal feed can lead to the residues of this compound in fat, kidney, liver, and muscle tissues .
Molecular Mechanism
It is known to be an oxidation product of Ethoxyquin
Temporal Effects in Laboratory Settings
It has been found in animal tissues after the administration of Ethoxyquin, suggesting that it may have long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the metabolic pathways of Ethoxyquin. It is an oxidation product of Ethoxyquin
Transport and Distribution
It has been found in fat, kidney, liver, and muscle tissues after the administration of Ethoxyquin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethoxyquin Dimer is typically formed through the oxidation of Ethoxyquin. The oxidation process can be carried out using various oxidizing agents under controlled conditions. Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is usually conducted in an organic solvent such as methanol or ethanol at room temperature or slightly elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale oxidation of Ethoxyquin using similar oxidizing agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the dimer from other oxidation products .
Chemical Reactions Analysis
Types of Reactions: Ethoxyquin Dimer undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.
Reduction: Reduction reactions can convert the dimer back to its monomeric form or other reduced species.
Substitution: Substitution reactions can occur at the ethoxy or methyl groups, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles
Major Products Formed:
Oxidation: Quinone derivatives and other oxidized species.
Reduction: Monomeric Ethoxyquin and other reduced forms.
Substitution: Various substituted Ethoxyquin derivatives
Scientific Research Applications
Ethoxyquin Dimer has been studied for its applications in various fields:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its potential effects on biological systems, including its antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in preventing oxidative stress-related diseases.
Industry: Used as an antioxidant in animal feeds and other products to prevent oxidation and extend shelf life
Comparison with Similar Compounds
Ethoxyquin: The monomeric form, widely used as an antioxidant in animal feeds.
Ethoxyquin Quinone Imine: Another oxidation product of Ethoxyquin, known for its potential mutagenic and carcinogenic properties
Comparison: Ethoxyquin Dimer is unique in its enhanced antioxidant properties compared to its monomeric form. While Ethoxyquin is effective in preventing oxidation, the dimer form provides additional stability and efficacy. Ethoxyquin Quinone Imine, on the other hand, poses potential health risks due to its mutagenic and carcinogenic properties, making this compound a safer alternative for certain applications .
Properties
IUPAC Name |
6-ethoxy-1-(6-ethoxy-2,2,4-trimethyl-1H-quinolin-8-yl)-2,2,4-trimethylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O2/c1-9-31-20-11-12-24-22(13-20)19(4)17-28(7,8)30(24)25-15-21(32-10-2)14-23-18(3)16-27(5,6)29-26(23)25/h11-17,29H,9-10H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCXDKKEKXRNAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C3=CC(=CC4=C3NC(C=C4C)(C)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569133 | |
Record name | 6,6'-Diethoxy-2,2,2',2',4,4'-hexamethyl-1',2'-dihydro-2H-1,8'-biquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74681-77-9 | |
Record name | Ethoxyquin dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74681-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,6'-Diethoxy-2,2,2',2',4,4'-hexamethyl-1',2'-dihydro-2H-1,8'-biquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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